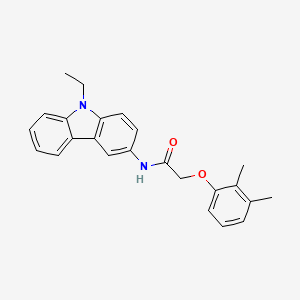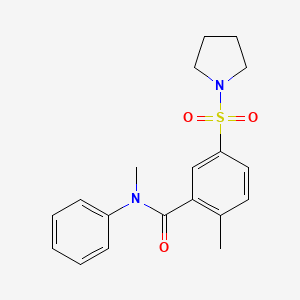![molecular formula C18H16N2O3S2 B4768220 N-[4-(aminosulfonyl)phenyl]-2-(2-naphthylthio)acetamide](/img/structure/B4768220.png)
N-[4-(aminosulfonyl)phenyl]-2-(2-naphthylthio)acetamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-2-(2-naphthylthio)acetamide, commonly known as ANTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industrial chemistry. ANTA is a sulfonamide-based compound that has been synthesized using various methods and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of ANTA involves its ability to inhibit the activity of certain enzymes and proteins. ANTA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. ANTA has also been shown to inhibit the activity of metalloproteinases, enzymes that play a crucial role in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
ANTA has been shown to have various biochemical and physiological effects. Studies have indicated that ANTA can induce apoptosis, a process of programmed cell death, in cancer cells. ANTA has also been shown to inhibit the formation of reactive oxygen species, which can cause oxidative stress and damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
ANTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. ANTA is also readily available and can be obtained from various commercial sources. However, ANTA has certain limitations for lab experiments. It is a sulfonamide-based compound and can interfere with the activity of other sulfonamide-based compounds. ANTA is also a relatively new compound, and its long-term effects are still unknown.
Orientations Futures
There are several future directions for the study of ANTA. In the field of medicine, ANTA can be further studied for its potential applications in the treatment of various types of cancer and Alzheimer's disease. ANTA can also be studied for its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. In the field of agriculture, ANTA can be further studied for its potential applications as a herbicide and as a growth regulator for crops. ANTA can also be studied for its potential applications in the field of industrial chemistry, such as its ability to act as a corrosion inhibitor for various metals.
Conclusion:
In conclusion, ANTA is a sulfonamide-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industrial chemistry. ANTA has been synthesized using various methods and has shown promising results in various scientific studies. ANTA has several advantages for lab experiments but also has certain limitations. There are several future directions for the study of ANTA, and further research is needed to fully understand its potential applications.
Applications De Recherche Scientifique
ANTA has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, ANTA has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells. ANTA has also been studied for its potential applications in the treatment of Alzheimer's disease, with studies indicating its ability to inhibit the formation of amyloid plaques in the brain.
In the field of agriculture, ANTA has been studied for its potential applications as a herbicide, with studies indicating its ability to inhibit the growth of weeds. ANTA has also been studied for its potential applications in industrial chemistry, with studies indicating its ability to act as a corrosion inhibitor.
Propriétés
IUPAC Name |
2-naphthalen-2-ylsulfanyl-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c19-25(22,23)17-9-6-15(7-10-17)20-18(21)12-24-16-8-5-13-3-1-2-4-14(13)11-16/h1-11H,12H2,(H,20,21)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGIEBAJPWNQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B4768137.png)
![7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4768144.png)
![2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-(3-methylphenyl)acetamide](/img/structure/B4768151.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide](/img/structure/B4768163.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-phenoxyacetamide](/img/structure/B4768165.png)




![methyl 2-{3-[(2-methoxyphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4768197.png)
![2-{4-(3-ethoxy-4-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4768212.png)
![(4-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4768218.png)
![1-{[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4768223.png)
![methyl 2-{[(2-benzoylhydrazino)carbonothioyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4768226.png)